molecular formula C9H9NO2 B8355978 4-Pyridin-3-yl-but-3-enoic acid CAS No. 1005327-54-7

4-Pyridin-3-yl-but-3-enoic acid

Cat. No.: B8355978
CAS No.: 1005327-54-7
M. Wt: 163.17 g/mol
InChI Key: MHVJWSPYMHAALE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Pyridin-3-yl-but-3-enoic acid is a useful research compound. Its molecular formula is C9H9NO2 and its molecular weight is 163.17 g/mol. The purity is usually 95%.
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Properties

CAS No.

1005327-54-7

Molecular Formula

C9H9NO2

Molecular Weight

163.17 g/mol

IUPAC Name

4-pyridin-3-ylbut-3-enoic acid

InChI

InChI=1S/C9H9NO2/c11-9(12)5-1-3-8-4-2-6-10-7-8/h1-4,6-7H,5H2,(H,11,12)

InChI Key

MHVJWSPYMHAALE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C=CCC(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The target compound 4-pyridin-3-yl-but-3-enoic acid (Compound 2035) was prepared by two steps starting from the commercial available 3-Pyridinecarboxaldehyde. Reaction of this aldehyde with ethyl acrylate and triphenylphosphine in a sealed tube for 4 hr at 140° C. gave ethyl 4-pyridin-3-yl-3-butenoate in a 55% yield. Kirby, Anthony J.; Walwyn, David R. Effective molarities for intramolecular hydride transfer. Reduction by 1,4-dihydropyridines of the neighboring α-ketoester group. Gazzetta Chimica Italiana (1987), 117(11), 667-80. This reaction is a self-priming Wittig reaction and the yield was not optimized. Gilbert Stork, R. A. Kretchmer, R. H. Schlessinger. The Stereospecific Total Synthesis of dl-Lycopodine. J. Am. Chem. Soc. (1968), 90, 1647. Hydrolysis of the ester using the routine condition and the subsequent purification with preparative HPLC afforded the target compound 2035 with almost quantitative yield.
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Synthesis routes and methods II

Procedure details

The target compound 4-pyridin-3-yl-but-3-enoic acid (Compound 2035) was prepared by two steps starting from the commercial available 3-Pyridinecarboxaldehyde. Reaction of this aldehyde with ethyl acrylate and triphenylphosphine in a sealed tube for 4 hr at 140° C. gave ethyl 4-pyridin-3-yl-3-butenoate in a 55% yield. Kirby, Anthony J.; Walwyn, David R. Effective molarities for intramolecular hydride transfer. Reduction by 1,4-dihydropyridines of the neighboring α-ketoester group. Gazzetta Chimica Italiana (1987), 117(11), 667-80. This reaction is a self-priming Wittig reaction and the yield was not optimized. Gilbert Stork, R. A. Kretchmer, R. H. Schlessinger. The Stereospecific Total Synthesis of dl-Lycopodine. J. Am. Chem. Soc. (1968), 90, 1647. Hydrolysis of the ester using the routine condition and the subsequent purification with preparative HPLC afforded the target compound 2035 with almost quantitative yield.
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Synthesis routes and methods III

Procedure details

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CCOC(=O)CC=Cc1cccnc1
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